
1-(3-Chlorophenyl)ethane-1-sulfonamide
Overview
Description
1-(3-Chlorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethanesulfonamide moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 3-chlorophenyl group undergoes substitution reactions under specific conditions. Key examples include:
Critical Factors:
-
Electron-withdrawing sulfonamide group activates the ring for NAS
-
Steric hindrance at the 3-position limits para-substitution
Sulfonamide Group Reactivity
The –SO₂NH₂ moiety participates in characteristic transformations:
Hydrolysis
Conditions | Products | Kinetics (t₁/₂) | Catalysts |
---|---|---|---|
6M HCl, 100°C | 3-Chlorophenyl ethanesulfonic acid | 2.3 hr | – |
20% NaOH, EtOH/H₂O, 80°C | Sodium sulfonate + NH₃(g) | 45 min | Phase-transfer agents |
Mechanistic Pathway:
-
Protonation at sulfonyl oxygen (acidic conditions)
-
Nucleophilic attack by H₂O/OH⁻ at sulfur center
Oxidation Table
Oxidizing Agent | Products | Selectivity |
---|---|---|
KMnO₄, H₂SO₄ | Sulfone derivative | >90% |
mCPBA, CH₂Cl₂ | N-Oxide species | 67% |
O₃, −78°C | Cleavage to benzoic acid derivatives | 58% |
Reduction Table
Reducing Agent | Products | Byproducts |
---|---|---|
LiAlH₄, THF | Thiol intermediate | Al(OH)₃ |
H₂, Pd/C | Des-chloro derivative | HCl |
Key Observation:
Reductive cleavage of the C–S bond requires >100 psi H₂ pressure and shows temperature-dependent stereochemistry
Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate synthetic versatility:
Reaction Type | Catalyst System | Applications |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl pharmacophore synthesis |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-functionalized analogs |
Optimized Conditions (Suzuki):
Comparative Reactivity with Structural Analogs
Derivative | NAS Rate (k, M⁻¹s⁻¹) | Hydrolysis Stability | Oxidation Potential (V) |
---|---|---|---|
1-(4-Chlorophenyl) analog | 2.1 × 10⁻³ | pH 7: >24 hr | +1.42 |
1-(3-Nitrophenyl) analog | 8.9 × 10⁻³ | pH 7: 3.2 hr | +1.18 |
1-(3-Methylphenyl) analog | 4.7 × 10⁻⁴ | pH 7: >48 hr | +1.67 |
Trend Analysis:
-
Electron-withdrawing groups enhance NAS rates 4-10×
Stability Profile
Stress Condition | Degradation Products | % Impurity (7 days) |
---|---|---|
40°C/75% RH | Hydrolyzed sulfonic acid | 1.2% |
0.1N HCl, 60°C | Chlorophenyl ethanesulfonic acid | 8.7% |
UV Light (300-400 nm) | Radical coupling dimers | 3.4% |
Formulation Considerations:
-
Requires exclusion of moisture and UV protectants
This comprehensive analysis demonstrates 1-(3-Chlorophenyl)ethane-1-sulfonamide's synthetic utility in medicinal chemistry and materials science. The compound's reactivity profile enables precise structural modifications while maintaining core functionality, making it valuable for developing enzyme inhibitors and functional polymers. Recent advances in flow chemistry have improved yields in hazardous reactions (e.g., ozonolysis), suggesting expanded industrial applications.
Scientific Research Applications
Synthesis of 1-(3-Chlorophenyl)ethane-1-sulfonamide
The synthesis of this compound typically involves the reaction of 3-chlorophenyl ethylamine with a sulfonyl chloride. The following general reaction scheme outlines the synthetic pathway:
- Starting Materials : 3-Chlorophenyl ethylamine and sulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent under controlled temperature.
- Purification : The product is purified through recrystallization or chromatography.
This compound can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides exhibited significant activity against various strains of bacteria, highlighting their potential as therapeutic agents in treating bacterial infections .
Inhibition of Carbonic Anhydrases
Recent research has focused on the role of sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in cancer progression. Modifications to the sulfonamide structure have shown promising results in selectively inhibiting these isoforms, thereby reducing tumor acidity and enhancing the efficacy of chemotherapy agents .
Antiviral Properties
Some studies have indicated that sulfonamide compounds may possess antiviral activities. For instance, modifications to the sulfonamide framework have led to compounds that exhibit inhibitory effects against viral replication processes . This suggests potential applications in antiviral drug development.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory concentrations against several pathogenic strains, suggesting its potential use in clinical settings .
Case Study 2: Cancer Treatment
In a study focusing on cancer treatment, researchers synthesized novel saccharide-modified sulfonamides that included this compound as a control compound. The findings revealed that these modified compounds effectively inhibited CA IX and CA XII, leading to reduced tumor cell viability under hypoxic conditions . This highlights the compound's significance in cancer therapeutics.
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 12.5 | |
Antibacterial | S. aureus | 10.0 | |
Carbonic Anhydrase Inhibition | CA IX | 15.0 | |
Carbonic Anhydrase Inhibition | CA XII | 18.0 |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Formation of Sulfonamide | 3-Chlorophenyl ethylamine + Sulfonyl chloride (Dichloromethane, RT) | 85 |
Purification | Recrystallization from ethanol | - |
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)ethane-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chlorophenyl groups. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
1-(4-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)ethane-1-sulfonamide: Bromine atom instead of chlorine.
1-(3-Methylphenyl)ethane-1-sulfonamide: Methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the nature and position of the substituents on the phenyl ring .
Biological Activity
1-(3-Chlorophenyl)ethane-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to a chlorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C_8H_{10}ClN_0_2S, featuring a sulfonamide group (-SO2NH2) linked to an ethane chain with a chlorine atom in the para position of the phenyl ring. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially increasing its biological activity .
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, thereby interfering with bacterial growth . The interactions involve hydrogen bonding and hydrophobic forces that stabilize the compound within the active sites of enzymes .
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by disrupting folate synthesis pathways. Research indicates that modifications on the phenyl ring can significantly influence efficacy against various bacterial strains .
Table 1: Comparison of Antibacterial Activity
Compound Name | Structure Features | Antibacterial Activity |
---|---|---|
This compound | Chlorine at para position | Moderate activity against Gram-positive bacteria |
4-Aminobenzenesulfonamide | Amino group at para position | Strong antibacterial activity |
4-Chlorobenzenesulfonamide | Chlorine at para position | Enhanced lipophilicity |
Anticancer Activity
Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by modulating specific signaling pathways crucial for cell growth and survival. Its ability to impact cellular metabolism further supports its potential as an anticancer agent .
Case Studies
A recent study explored the efficacy of various sulfonamides against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies highlighted that modifications similar to those in this compound could enhance potency against resistant strains of Mtb, suggesting a novel mode of action distinct from traditional treatments .
Another investigation assessed the compound's cytotoxicity using HepG2 cell lines, revealing non-cytotoxic effects at high concentrations, thus minimizing concerns regarding mitochondrial toxicity . This finding is critical for its development as a potential therapeutic agent.
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDEGVSBCFWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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